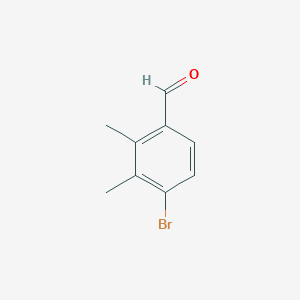

4-Bromo-2,3-dimethylbenzaldehyde

Overview

Description

4-Bromo-2,3-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO. It is used for research and development purposes .

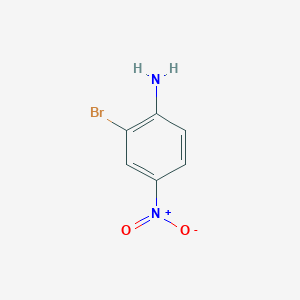

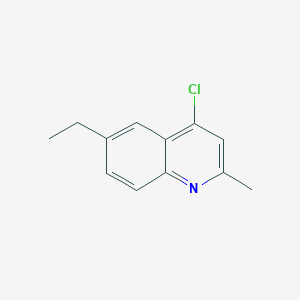

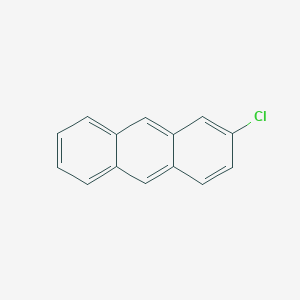

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylbenzaldehyde consists of a benzene ring substituted with bromine, two methyl groups, and an aldehyde group .Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.Scientific Research Applications

Research Grade Chemical

“4-Bromo-2,3-dimethylbenzaldehyde” is available as a research grade chemical . This means it is often used in laboratory settings for various types of research and experiments .

Spectroscopic Studies

The compound can be used in spectroscopic studies . For instance, infrared (IR) spectroscopy is a common technique that serves as an effective tool for characterizing compound and solvent interactions . The compound’s spectral data can be investigated both experimentally and theoretically .

Density Functional Theory (DFT) Analysis

“4-Bromo-2,3-dimethylbenzaldehyde” can be used in density functional theory (DFT) analysis . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems .

Solvent Effect Studies

The compound can be used to study the solvent effect on carbonyl stretching vibration . The solvent effect refers to the influence of a solvent on the spectra of compounds due to the interaction between the solvent and the compound .

Conformational Analysis

“4-Bromo-2,3-dimethylbenzaldehyde” can be used for conformational analysis . This involves the study of the different conformations of a molecule in order to understand its stability, shapes, sizes and interactions .

Crystal Growth Studies

The compound can be used in crystal growth studies . For example, single crystals of certain compounds have been grown using the slow evaporation technique .

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromo-2,3-dimethylbenzaldehyde is a chemical compound that is primarily used in research and development It is known to participate in various cross-coupling reactions, such as the suzuki-miyaura coupling .

Mode of Action

The mode of action of 4-Bromo-2,3-dimethylbenzaldehyde is largely determined by its chemical structure. It contains a bromoaryl group, which allows it to participate in various cross-coupling reactions . In the Suzuki-Miyaura coupling, for example, it can react with boron reagents to form new carbon-carbon bonds .

Biochemical Pathways

Its ability to participate in cross-coupling reactions suggests that it could potentially influence a variety of biochemical processes, depending on the specific reaction conditions and the other compounds involved .

Result of Action

Its ability to participate in cross-coupling reactions suggests that it could potentially influence a variety of molecular and cellular processes, depending on the specific reaction conditions and the other compounds involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3-dimethylbenzaldehyde. For example, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound .

properties

IUPAC Name |

4-bromo-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWUAPOQQCHWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

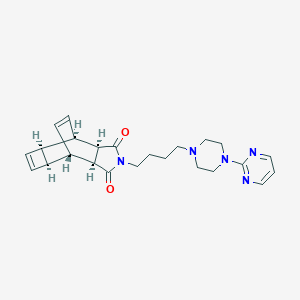

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)